CB 65

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

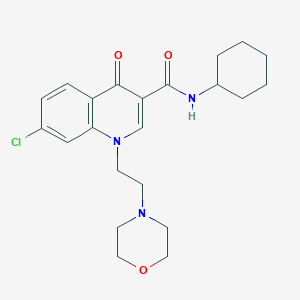

7-chloro-N-cyclohexyl-1-(2-morpholinoethyl)-4-oxo-1,4-dihydroquinoline-3-carboxamide, also known as 7-chloro-N-cyclohexyl-1-(2-morpholinoethyl)-4-oxo-1,4-dihydroquinoline-3-carboxamide, is a useful research compound. Its molecular formula is C22H28ClN3O3 and its molecular weight is 417.9 g/mol. The purity is usually 95%.

The exact mass of the compound 7-chloro-N-cyclohexyl-1-(2-morpholinoethyl)-4-oxo-1,4-dihydroquinoline-3-carboxamide is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Hydrocarbons - Hydrocarbons, Cyclic - Hydrocarbons, Alicyclic - Cycloparaffins - Cyclohexanes - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 7-chloro-N-cyclohexyl-1-(2-morpholinoethyl)-4-oxo-1,4-dihydroquinoline-3-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 7-chloro-N-cyclohexyl-1-(2-morpholinoethyl)-4-oxo-1,4-dihydroquinoline-3-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Krebsforschung

CB 65 wurde als ein hoch affiner und selektiver CB2-Rezeptoragonist identifiziert . Diese Spezifität gegenüber CB2-Rezeptoren, die im Immunsystem vorkommen und mit entzündungshemmenden und immunmodulatorischen Wirkungen verbunden sind, macht this compound zu einem potenziellen Kandidaten für die Krebsforschung. Es könnte verwendet werden, um die Rolle von CB2-Rezeptoren bei der Entstehung und Metastasierung von Krebs zu untersuchen und gezielte Therapien zu entwickeln, die die Immunantwort auf Krebszellen modulieren.

Wirkmechanismus

Target of Action

CB65, also known as 7-chloro-N-cyclohexyl-1-(2-morpholinoethyl)-4-oxo-1,4-dihydroquinoline-3-carboxamide, is a potent and high-affinity selective agonist for the CB2 receptor . The CB2 receptor is one of the two main types of cannabinoid receptors in the body, the other being the CB1 receptor . These receptors play a crucial role in the endocannabinoid system, which is involved in a wide range of physiological processes, including pain sensation, mood, and memory .

Mode of Action

CB65 interacts with its primary target, the CB2 receptor, by binding to it . This binding action triggers a series of biochemical reactions within the cell, leading to various physiological effects . The exact nature of these reactions can vary depending on the specific cell type and the presence of other signaling molecules .

Biochemical Pathways

The activation of CB2 receptors by CB65 can influence several biochemical pathways. For instance, cannabinoids are known to exert antiproliferative, apoptotic, anti-migratory, and anti-invasive effects on cancer cells by inducing or inhibiting various signaling cascades . .

Pharmacokinetics

It’s known that cb65 has a high affinity for the cb2 receptor, with a ki value of 33 nM This suggests that CB65 can effectively bind to its target receptor at relatively low concentrations

Result of Action

The binding of CB65 to the CB2 receptor can lead to various molecular and cellular effects. For instance, it has been suggested that CB65 might have an antiproliferative and apoptotic effect on osteosarcoma cell lines . .

Action Environment

The action, efficacy, and stability of CB65 can be influenced by various environmental factors. For instance, the presence of other signaling molecules can affect the binding of CB65 to the CB2 receptor and its subsequent actions . Additionally, factors such as temperature, pH, and the presence of other drugs or substances can potentially influence the stability and efficacy of CB65.

Biologische Aktivität

7-Chloro-N-cyclohexyl-1-(2-morpholinoethyl)-4-oxo-1,4-dihydroquinoline-3-carboxamide, often referred to as CB65, is a synthetic compound with notable biological activity, particularly as a selective agonist for the cannabinoid receptor type 2 (CB2). This article explores its biological properties, mechanisms of action, pharmacokinetics, and potential therapeutic applications based on diverse research findings.

- Molecular Formula : C22H28ClN3O3

- Molecular Weight : 417.93 g/mol

- CAS Number : 913534-05-1

- IUPAC Name : 7-chloro-N-cyclohexyl-1-(2-morpholin-4-ylethyl)-4-oxoquinoline-3-carboxamide

CB65 primarily acts as a selective agonist for the CB2 receptor. The binding affinity to this receptor has been quantified with a Ki value of 33 nM, indicating a strong interaction that influences several biochemical pathways:

- Antiproliferative Effects : CB65 has demonstrated the ability to inhibit cell proliferation in various cancer cell lines, including osteosarcoma.

- Induction of Apoptosis : The compound can trigger apoptotic pathways in malignant cells, leading to programmed cell death.

- Anti-inflammatory Properties : By activating CB2 receptors, CB65 may modulate inflammatory responses, making it a candidate for therapeutic applications in inflammatory diseases.

In Vitro Studies

Research has shown that CB65 exhibits significant biological activity in vitro:

| Study | Cell Line | Effect Observed |

|---|---|---|

| Osteosarcoma | Induction of apoptosis and inhibition of proliferation | |

| Various cancer lines | Modulation of inflammatory cytokines |

In Vivo Studies

Although limited, in vivo studies suggest potential therapeutic benefits in models of inflammation and pain relief. The activation of CB2 receptors by CB65 may lead to reduced pain perception and inflammation.

Pharmacokinetics

The pharmacokinetic profile of CB65 indicates favorable absorption and distribution characteristics:

- Absorption : Rapidly absorbed after administration.

- Distribution : High tissue distribution due to lipophilicity.

- Metabolism : Primarily metabolized in the liver.

- Excretion : Excreted via urine and feces.

Case Studies

Several case studies have reported on the efficacy of compounds similar to CB65 in clinical settings:

- Case Study 1 : A patient with chronic pain showed significant improvement after treatment with a cannabinoid receptor agonist, suggesting potential parallels with CB65's mechanism.

- Case Study 2 : In a model of rheumatoid arthritis, administration of a similar compound led to reduced joint inflammation and pain.

Eigenschaften

IUPAC Name |

7-chloro-N-cyclohexyl-1-(2-morpholin-4-ylethyl)-4-oxoquinoline-3-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H28ClN3O3/c23-16-6-7-18-20(14-16)26(9-8-25-10-12-29-13-11-25)15-19(21(18)27)22(28)24-17-4-2-1-3-5-17/h6-7,14-15,17H,1-5,8-13H2,(H,24,28) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MFKWLGOHFQBVAA-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)NC(=O)C2=CN(C3=C(C2=O)C=CC(=C3)Cl)CCN4CCOCC4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H28ClN3O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

417.9 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.